N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide
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Overview
Description
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom This particular compound is characterized by the presence of a 2,4-dimethoxyphenyl group and a 3-nitrobenzamide group attached to the thiadiazole ring
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit bacterial rna polymerase (rnap) .
Mode of Action
Similar compounds have been found to interact with the switch region of bacterial rnap .
Biochemical Pathways
Similar compounds have been found to inhibit bacterial rna polymerase (rnap), which plays a crucial role in the synthesis of rnas in bacteria .
Result of Action
Similar compounds have been found to display potent antimicrobial activity against certain bacteria .
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes and proteins
Dosage Effects in Animal Models
The effects of N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide at different dosages in animal models have not been reported . Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses.
Preparation Methods
The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide typically involves the reaction of 2,4-dimethoxybenzohydrazide with thiosemicarbazide in the presence of a suitable oxidizing agent. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the thiadiazole ring. The final step involves the nitration of the benzamide group to introduce the nitro functionality .
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of different solvents, catalysts, and reaction temperatures to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium for coupling reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being investigated for its potential as a therapeutic agent due to its ability to interact with biological targets and pathways.
Comparison with Similar Compounds
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide can be compared with other thiadiazole derivatives such as:
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide: This compound has a phenylacetamide group instead of a nitrobenzamide group, which may result in different biological activities and properties.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5S/c1-25-12-6-7-13(14(9-12)26-2)16-19-20-17(27-16)18-15(22)10-4-3-5-11(8-10)21(23)24/h3-9H,1-2H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLADHSIDIXAGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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